(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
“(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate” is a chemical compound with the CAS Number: 338960-68-2. It has a molecular formula of C20H14Cl2N2O5. The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H15ClN2O5/c21-15-7-9-16 (10-8-15)22-20 (24)27-13-14-6-11-19 (18 (12-14)23 (25)26)28-17-4-2-1-3-5-17/h1-12H,13H2, (H,22,24) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 433.24. It is a solid in its physical form .Scientific Research Applications
Antitumor Agents Synthesis
Research indicates the synthesis of derivatives with potential antitumor properties. For instance, derivatives of methylcarbamate have been synthesized and evaluated for their antineoplastic potential. These studies focus on the structural modification of heterocyclic compounds to explore their biological activities, particularly against various cancer cell lines (Anderson & Mulumba, 1984).
Environmental Studies
Environmental research has explored the atmospheric concentrations of phenols and nitrophenols, including their spatial and geographical variations. These studies are crucial for understanding the environmental impact and distribution of such compounds, highlighting their role in atmospheric chemistry and potential hazards (Morville, Scheyer, Mirabel, & Millet, 2006).
Herbicide Development
Compounds related to "(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate" have been studied for their herbicidal efficacy. Research includes the synthesis of carbamate derivatives and their application as herbicides, contributing to the agricultural sciences by providing insights into the control of weeds and enhancing crop yields (Bhan & Tripathi, 1981).
Safety and Hazards
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O5/c21-14-9-15(22)11-16(10-14)23-20(25)28-12-13-6-7-19(18(8-13)24(26)27)29-17-4-2-1-3-5-17/h1-11H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAHSMDEKQNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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